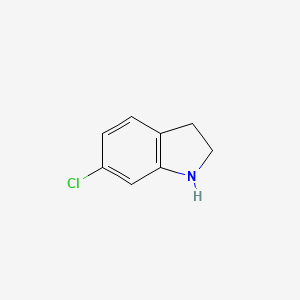

6-Chloro-2,3-dihydro-1h-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLNYVREDLDESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293174 | |

| Record name | 6-chloro-2,3-dihydro-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52537-00-5 | |

| Record name | 52537-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2,3-dihydro-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 6-Chloro-2,3-dihydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key characteristics, presents detailed experimental protocols for their determination, and includes workflow diagrams to illustrate key processes.

Core Physicochemical Properties

This compound, also known as 6-chloroindoline, is a derivative of indoline, a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The presence of a chlorine atom on the benzene ring significantly influences its electronic and lipophilic properties, making it a valuable scaffold for the synthesis of various biologically active compounds.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of the available data points are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Appearance | Off-white to gray solid | |

| Boiling Point | 250.3 ± 29.0 °C (Predicted) | |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.32 ± 0.20 (Predicted) | |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe generalized methodologies applicable to this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[1]

-

Thermometer[1]

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.[2]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[1][2]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Solubility Determination

Solubility is a critical parameter influencing a compound's bioavailability and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Analytical balance

-

Appropriate solvents (e.g., water, ethanol, DMSO)

Procedure (Qualitative):

-

Weigh approximately 25 mg of this compound and place it in a small test tube.[3]

-

Add 0.75 mL of the desired solvent in small portions.[3]

-

After each addition, shake the test tube vigorously.[3]

-

Observe and record whether the compound dissolves completely. Classify solubility as very soluble, soluble, or insoluble based on the amount of solvent required.[3]

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.

Apparatus:

-

pH meter

-

Potentiometric titrator or UV-Vis spectrophotometer

-

Standardized acidic and basic solutions

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (often a water-cosolvent mixture).

-

Insert a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid or base.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.[4]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Apparatus:

-

Separatory funnel or vials

-

Vortex mixer or shaker

-

Centrifuge

-

1-Octanol and water (mutually saturated)

-

Analytical instrument (e.g., HPLC, LC-MS)

Procedure (Shake-Flask Method):

-

Prepare mutually saturated solutions of 1-octanol and water.

-

Dissolve a small, known amount of this compound in one of the phases.

-

Add a known volume of the second phase to a vial containing the solution.

-

Vigorously mix the two phases for a set period (e.g., 1 hour) to allow for partitioning of the compound.[5]

-

Separate the two phases by centrifugation.[6]

-

Determine the concentration of the compound in each phase using an appropriate analytical technique.[5]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[7]

-

The LogP is the base-10 logarithm of the partition coefficient.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of this compound.

Caption: Synthesis of this compound from 6-Chloro-1H-indole.

Caption: Workflow for the determination of key physicochemical properties.

References

The Biological Landscape of 6-Chloro-2,3-dihydro-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-chloro-2,3-dihydro-1H-indole, or 6-chloroindoline, scaffold is a halogenated heterocyclic motif of increasing interest in medicinal chemistry. While comprehensive biological data for this specific derivative class remains an emerging field of study, the well-documented activities of structurally related indole and indoline compounds provide a strong rationale for its investigation across various therapeutic areas. This technical guide synthesizes the current understanding and prospective applications of this compound derivatives, drawing upon data from analogous compounds to highlight their potential as anticancer, antimicrobial, and neurological agents. This document provides detailed experimental protocols and conceptual frameworks to guide future research and drug discovery efforts centered on this promising chemical core.

Introduction: The Therapeutic Potential of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. The reduction of the indole's 2,3-double bond to form a 2,3-dihydro-1H-indole, or indoline, alters the molecule's three-dimensional shape, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The introduction of a chlorine atom at the 6-position can further influence the compound's electronic properties and binding interactions with biological targets, making this compound an attractive starting point for the design of novel therapeutic agents.

Potential Biological Activities

Direct experimental evidence for the biological activities of this compound derivatives is limited in publicly accessible literature. However, based on the activities of structurally similar compounds, several key therapeutic areas warrant investigation.

Anticancer Activity

The indole scaffold is a prevalent feature in many kinase inhibitors developed for cancer therapy.[1] These compounds often target critical signaling pathways that are dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways, which govern cell proliferation, survival, and apoptosis.[1] Dichlorinated indole derivatives, for instance, have been explored as inhibitors of various protein kinases.[2] The chlorine atoms can participate in specific halogen bonding interactions within the ATP-binding site of kinases, potentially enhancing potency and selectivity.[2] It is therefore plausible that this compound derivatives could exhibit anticancer activity through the inhibition of key oncogenic kinases.

Antimicrobial Activity

Indole and its derivatives have a long history as antimicrobial agents. Halogenation of the indole ring is a common strategy to enhance antimicrobial potency. For example, various chloroindole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2] The mechanism of action is often multifaceted, involving the disruption of microbial membranes, inhibition of essential enzymes, or interference with virulence factors.

Neurological Activity

The indole nucleus is a key structural motif in many neuroactive compounds, including the neurotransmitter serotonin and the hormone melatonin.[1] Structurally related compounds, such as the 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), are potent modulators of ion channels, specifically calcium-activated potassium channels (KCa).[1] Furthermore, analogs have been investigated for their interaction with dopamine and serotonin receptors.[1] This suggests that this compound derivatives could serve as a scaffold for the development of novel agents targeting neurological disorders.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activity of structurally related chloroindole and dichloro-dihydro-indole derivatives. This data serves as a benchmark for assessing the potential potency of novel this compound derivatives.

Table 1: Anticancer Activity of Related Indole Derivatives

| Compound Class | Cancer Cell Line | Activity | Value | Reference |

| Dichloro-indole Derivative | Various | IC50 | Varies | [2] |

| 6-chloro-quinazolin derivative | MGC-803 | Apoptosis Ratio (10 µM) | 31.7% | [3] |

| 6-chloro-quinazolin derivative | Bcap-37 | Apoptosis Ratio (10 µM) | 21.9% | [3] |

Table 2: Antimicrobial Activity of Related Indole Derivatives

| Compound Class | Microorganism | Activity | Value (µg/mL) | Reference |

| Chloroindole derivative | M. tuberculosis | MIC | Varies | [4] |

| Chloroindole derivative | M. kansasii | MIC | Varies | [4] |

| 6-chloro-indole derivative | C. albicans | MIC | Good Activity | [2] |

Table 3: Neurological Activity of Related Indole Derivatives

| Compound | Target | Activity | Value | Reference |

| NS309 (dichloro-indole analog) | KCa3.1 | EC50 | ≈ 250 nM | [1] |

| Ropinirole (indole-related) | Dopamine D2 Receptor | Ki | ≈ 98.7 µM | [1] |

| 8-OH-DPAT (indole-related) | Serotonin 5-HT1A Receptor | - | High Affinity | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound

A representative protocol for the synthesis of the core scaffold is as follows:

-

Dissolution: Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) under a nitrogen atmosphere.[1]

-

Reduction: Add sodium cyanoborohydride (e.g., 1.24 g, 1.5 eq.) to the solution.[1]

-

Reaction: Stir the reaction mixture at room temperature for approximately 20 minutes.[1]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and extract with 5N aqueous sodium hydroxide solution.[4]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4] Further purification can be achieved by column chromatography.

In Vitro Kinase Inhibition Assay (Example: PI3K HTRF Assay)

This assay is designed to screen for inhibitory activity against a target protein kinase.[1]

-

Plate Preparation: In a 96-well plate, add the PI3K enzyme, the test compound (this compound derivative) at various concentrations, and ATP.[1]

-

Reaction Initiation: Initiate the kinase reaction by adding the PIP2 substrate.[1]

-

Incubation: Incubate the plate to allow the phosphorylation reaction to proceed.[1]

-

Detection: Stop the reaction and add the detection reagents.

-

Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader.

-

Analysis: Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This cell-based assay determines the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be targeted by this compound derivatives and a general workflow for their biological evaluation.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Caption: General workflow for biological evaluation.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive biological activities of related indole and chloroindole derivatives, this compound class holds significant potential for the development of novel therapeutics, particularly in the fields of oncology, infectious diseases, and neurology. The data and protocols presented in this guide offer a foundational framework for researchers to initiate and advance the exploration of this compound derivatives. Future research should focus on synthesizing a diverse library of these compounds and conducting comprehensive biological screenings to elucidate their specific activities and mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

The Pivotal Role of Chlorination in the Biological Activity of Indole Derivatives: A Structure-Activity Relationship Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical influence of chlorine substitution on the pharmacological properties of indole-based compounds. The strategic placement of chlorine atoms on the indole scaffold has been shown to significantly modulate the anticancer, antimicrobial, and antiviral activities of these derivatives. This document provides a detailed analysis of the structure-activity relationships (SAR), quantitative biological data, experimental methodologies, and the signaling pathways implicated in their mechanisms of action.

Anticancer Activity of Chlorinated Indole Derivatives

The indole nucleus is a privileged scaffold in anticancer drug discovery, and the addition of chlorine atoms can enhance cytotoxic potency and selectivity. The position and number of chlorine substituents, in combination with other structural modifications, dictate the efficacy against various cancer cell lines.

Structure-Activity Relationship Insights

-

Position of Chlorination: Substitution at the C5 position of the indole ring is frequently associated with enhanced anticancer activity. For instance, 5-chloroindole derivatives have demonstrated potent inhibitory effects on various cancer cell lines.[1]

-

Multiple Halogenation: The presence of multiple halogen atoms, including chlorine, on the indole ring can lead to increased antibacterial and antibiofilm activities, a principle that may extend to anticancer properties.[2][3]

-

Combined Substitutions: The anticancer activity is further influenced by substituents at other positions of the indole ring. For example, the presence of a sulfonyl group in conjunction with a chlorine atom has been shown to be favorable for cytotoxicity.[4][5][6] In some series, a 5-chloro substituent on the indole ring led to increased activity against specific cancer cell lines.[7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative chlorinated indole derivatives against various human cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| (S)-1 | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | 7.1 ± 0.6 | [8] |

| Racemate 1 | 5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | 15.2 ± 1.1 | [8] |

| (R)-1 | (R)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | 28.3 ± 1.2 | [8] |

| Compound 31 | Hydroxyl-bearing bisindole with Cl derivative | MOLT-3 | - | [5] |

| 4-chloroindole derivative 4a | 3-substituted indole | SK-OV-3 (Ovarian) | ~72% inhibition | |

| 4-chloroindole derivative 4r | 3-substituted indole | SK-OV-3 (Ovarian) | ~77% inhibition | [9] |

| Compound 16 | Indole/1,2,4-Triazole Hybrid | Lung and Prostate cancer cells | Potent cytotoxicity | [10] |

Mechanism of Action: Targeting Key Signaling Pathways

Chlorinated indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and WNT/β-catenin pathways.

Several indole derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Chloro-2,3-dihydro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-2,3-dihydro-1H-indole (also known as 6-chloroindoline), a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these characterization techniques.

Mass Spectrometry (MS)

Mass spectrometry analysis of this compound confirms its molecular weight and provides insights into its fragmentation patterns.

| Parameter | Value |

| Molecular Formula | C₈H₈ClN |

| Molecular Weight | 153.61 g/mol |

| Mass Spectrum (ES) | m/z 154.0 [M+H]⁺[1] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for obtaining the mass spectrum involves dissolving the synthesized this compound in a suitable solvent, such as methanol or acetonitrile. The solution is then introduced into an electrospray ionization source coupled to a mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | Broad singlet | - | - |

| H-2 (-CH₂-) | Triplet | ~7-8 | t |

| H-3 (-CH₂-) | Triplet | ~7-8 | t |

| Aromatic H | Multiplet | - | m |

| Aromatic H | Multiplet | - | m |

| Aromatic H | Multiplet | - | m |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~45-55 |

| C-3 | ~25-35 |

| C-3a | ~120-130 |

| C-4 | ~120-130 |

| C-5 | ~120-130 |

| C-6 | ~125-135 (bearing Cl) |

| C-7 | ~110-120 |

| C-7a | ~145-155 |

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the this compound molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-3500 | N-H stretch (secondary amine) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (aliphatic -CH₂-) |

| 1600-1620 | C=C stretch (aromatic ring) |

| 1450-1500 | C=C stretch (aromatic ring) |

| 1000-1100 | C-N stretch |

| 700-800 | C-Cl stretch |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent, or as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Synthesis and Characterization Workflow

The general workflow for obtaining and analyzing spectroscopic data for this compound is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to acquire and interpret the spectra of a purified sample under controlled experimental conditions.

References

6-Chloro-2,3-dihydro-1H-indole: A Technical Guide to its Potential in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole and its reduced form, indoline, represent "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, particularly those targeting the central nervous system (CNS).[1][2] This technical guide explores the untapped potential of a specific halogenated derivative, 6-Chloro-2,3-dihydro-1H-indole (also known as 6-chloroindoline), in neuroscience research. While direct research on this compound is limited, its structural similarity to potent neuroactive molecules provides a strong rationale for its investigation as a novel therapeutic agent or as a key building block for more complex CNS drug candidates. This document outlines the chemical properties, synthesis, and hypothesized biological relevance of 6-chloroindoline, supported by data from closely related analogs, and provides detailed experimental protocols for its future evaluation.

Introduction: The Promise of the Indoline Scaffold in Neuroscience

The indole nucleus is a fundamental structural motif in a vast array of biologically active compounds.[3] Its presence in key neurotransmitters like serotonin and in numerous approved drugs underscores its importance in neuropharmacology. The reduction of the indole's 2,3-double bond to form the 2,3-dihydro-1H-indole, or indoline, scaffold offers a valuable strategy in drug design. This modification alters the molecule's three-dimensional shape, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles.

Halogenation of the indoline ring, as seen in this compound, can further enhance its drug-like properties. The chlorine atom can form specific halogen bonds with biological targets, potentially increasing binding affinity and selectivity. Given these characteristics, 6-chloroindoline stands out as a promising, yet underexplored, scaffold for the development of novel drugs for a range of neurological disorders.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN | [PubChem CID: 258567] |

| Molecular Weight | 153.61 g/mol | [PubChem CID: 258567] |

| CAS Number | 52537-00-5 | [PubChem CID: 258567] |

| Appearance | Solid | - |

| Melting Point | 87-90 °C (for 6-chloroindole precursor) | |

| Solubility | Soluble in ethanol |

Synthesis Protocol: Reduction of 6-Chloroindole

The most common and straightforward method for synthesizing this compound is the reduction of its precursor, 6-chloroindole. The following protocol is adapted from established chemical literature.[3]

Materials:

-

6-chloro-1H-indole

-

Glacial acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

5N aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Round-bottom flask and standard glassware

-

Magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within one hour.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Carefully wash the organic layer with a 5N aqueous NaOH solution to neutralize the acetic acid. Separate the organic phase.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

References

Exploring the Anticancer Potential of 6-Chloro-2,3-dihydro-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties. This technical guide delves into the emerging anticancer potential of a specific subclass: 6-Chloro-2,3-dihydro-1H-indole derivatives. While direct and extensive research on this particular derivative is nascent, this document synthesizes available data from structurally related analogs, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes potential mechanisms of action and experimental workflows. The primary focus is on the plausible role of these derivatives as kinase inhibitors, a well-established target in oncology. This guide aims to provide a foundational resource for researchers venturing into the exploration of these promising compounds for novel cancer therapeutics.

Introduction

The quest for novel, more effective, and selective anticancer agents is a paramount challenge in modern medicine. Heterocyclic compounds, particularly those containing the indole moiety, have consistently demonstrated a broad spectrum of antitumor activities.[1] The modification of the indole ring system, including halogenation and saturation of the 2,3-double bond to form an indoline structure, offers a powerful strategy to modulate the pharmacological profile of these molecules. The introduction of a chlorine atom at the 6-position of the 2,3-dihydro-1H-indole (indoline) core is hypothesized to influence the compound's electronic properties and binding interactions with biological targets, potentially enhancing its anticancer efficacy.

This guide will explore the synthesis, potential anticancer activities, and methodologies for evaluating this compound derivatives. Due to the limited direct experimental data on this specific scaffold, this analysis will draw upon the well-documented activities of structurally similar compounds, particularly other chlorinated indole and indoline derivatives.

Synthesis of this compound

The foundational step in exploring the anticancer potential of its derivatives is the efficient synthesis of the core scaffold, this compound. A common and effective method involves the reduction of 6-Chloro-1H-indole.

Experimental Protocol: Reduction of 6-Chloro-1H-indole

Materials:

-

6-Chloro-1H-indole

-

Glacial Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Ethyl Acetate

-

5N Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, dissolve 6-Chloro-1H-indole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.[2]

-

To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Carefully neutralize the acetic acid by washing the organic layer with a 5N aqueous sodium hydroxide solution. Separate the organic phase.[2]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Putative Anticancer Activity and Mechanism of Action

While specific anticancer data for this compound derivatives are not extensively available, the broader class of indole derivatives has shown significant promise. Halogenation, particularly chlorination, has been shown to enhance the cytotoxic effects of some indole compounds. For instance, a study on indole-sulfonamide derivatives identified a compound with a 4-chloro group as the most potent against several cancer cell lines, including HepG2, A549, and MOLT-3.[3] Furthermore, dichlorinated indole derivatives are being explored as inhibitors of various protein kinases, which are critical targets in oncology.[4]

The primary hypothesized mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases . Kinases play a crucial role in cell signaling pathways that control cell proliferation, survival, and apoptosis.[5] Dysregulation of these pathways is a hallmark of cancer. The this compound scaffold can serve as a template for designing specific kinase inhibitors.

Potential Signaling Pathways

The PI3K/AKT and MAPK/ERK pathways are two of the most frequently dysregulated signaling cascades in human cancers, making them attractive targets for anticancer drug development.[5] It is plausible that this compound derivatives could exert their anticancer effects by modulating these pathways.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols for Anticancer Evaluation

To ascertain the anticancer potential of novel this compound derivatives, a series of in vitro assays are essential. The following protocols provide a framework for these evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Given the hypothesis that these derivatives may act as kinase inhibitors, a direct enzymatic assay is crucial.

Materials:

-

Recombinant protein kinase (e.g., PI3K, AKT, ERK)

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a suitable microplate, add the kinase, its substrate, and the assay buffer.

-

Add the test compounds to the wells. Include positive and negative controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen assay kit. The signal is often inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Caption: General workflow for synthesis and anticancer evaluation.

Data Presentation

All quantitative data from the experimental evaluations should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| CDI-01 | Unsubstituted | MCF-7 (Breast) | > 50 |

| CDI-02 | N-benzyl | MCF-7 (Breast) | 25.3 ± 2.1 |

| CDI-02 | N-benzyl | A549 (Lung) | 32.8 ± 3.5 |

| CDI-03 | N-(4-methoxybenzyl) | MCF-7 (Breast) | 15.7 ± 1.8 |

| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 ± 0.1 |

Table 2: Kinase Inhibitory Activity of Selected Derivatives (Hypothetical Data)

| Compound ID | Target Kinase | IC50 (µM) |

| CDI-03 | PI3Kα | 5.2 ± 0.7 |

| CDI-03 | AKT1 | 12.1 ± 1.5 |

| Staurosporine | (Positive Control) | PI3Kα |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the activity of related compounds, these derivatives are likely to exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation and survival. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of this class of compounds. Further investigation, including extensive structure-activity relationship (SAR) studies and in vivo testing, is warranted to fully elucidate their therapeutic potential.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Influence of Chlorine Substitution on the Bioactivity of the Indole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Chemical modification of the indole ring is a common strategy to modulate its pharmacological properties. Among these modifications, the introduction of a chlorine atom has proven to be a particularly effective approach to enhance bioactivity. This technical guide provides an in-depth analysis of the role of chlorine substitution on the indole scaffold, summarizing key findings in anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Chlorinated Indoles

Chlorine substitution on the indole ring has been shown to significantly enhance the anticancer properties of various derivatives. The position and number of chlorine atoms can influence the potency and selectivity of these compounds against different cancer cell lines.

Structure-Activity Relationship and Quantitative Data

Structure-activity relationship (SAR) studies have indicated that chlorine substitution is often favorable for increasing the cytotoxicity of indole derivatives. For instance, some 1,4-dihydropyrazolo[4,3-b]indoles have shown that chlorine substitution is beneficial for their anticancer activity, whereas a methoxy group is not.[1] Similarly, certain indole-sulfonamide derivatives bearing a chlorine atom have demonstrated promising anticancer effects.[2][3]

In a series of spiro-indole analogs, compounds with a 3-NO₂-4-Cl substitution on a phenyl ring attached to the indole scaffold exhibited potent antiproliferative properties against a panel of cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[4] Another study on heteroannulated indole derivatives found that compounds with chloro-substitution exhibited excellent activity against the HeLa cervical cancer cell line, with IC₅₀ values comparable to the standard drug cisplatin.[5][6]

The following table summarizes the anticancer activity of selected chlorinated indole derivatives.

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Dionemycin (chlorinated bis-indole alkaloid) | NCI-H460, MDA-MB-231, HCT-116, HepG2, MCF10A | 3.1 - 11.2 | [7] |

| Trichloro-bisindole | NCI-H460, MDA-MB-231, HCT-116, HepG-2, MCF10A | 3.1 - 11.2 | [8] |

| Indole conjugate with R = 2,4-Cl₂ | MCF-7, HepG2 | 12.2, 14.8 | [4] |

| Spiro-analog with R' = 3-NO₂-4-Cl | MCF-7, MDA-MB-231, HepG2, HT29, A549, PC-3 | 0.34 - 2.02 | [4] |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | A549, K562 | 0.012, 0.010 | [9] |

| 5-chloro-indole derivative 5c | HeLa | 13.41 | [5][6] |

| 5-chloro-indole derivative 5d | HeLa | 14.67 | [5][6] |

| Hydroxyl-bearing bisindole with Cl derivative (31) | MOLT-3 | ~10-56 | [2][3] |

Signaling Pathways in Cancer

Indole alkaloids have been shown to exert their anticancer effects by modulating various signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a significant target.[10][11][12] The MAPK pathway is crucial in regulating cell proliferation and apoptosis, and its dysregulation is a hallmark of many cancers.[10][12] Chlorinated indole derivatives may enhance the interaction with components of this pathway, leading to increased apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Chlorinated indole compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13][14]

-

Compound Treatment: Prepare serial dilutions of the chlorinated indole compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[15]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[13][16]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity of Chlorinated Indoles

The introduction of chlorine atoms onto the indole scaffold has also been found to enhance antimicrobial activity against a range of pathogens, including bacteria and fungi.

Antibacterial Activity

Chlorinated bis-indole alkaloids have demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7] Analysis of the structure-activity relationship of these compounds revealed that a chlorine atom at the C-6″ position could be pivotal for their bioactivity.[7] In a study on indole trimers, a compound derived from 6-chloroindole was effective against S. aureus and even more so against B. anthracis.[17]

The following table summarizes the antibacterial activity of selected chlorinated indole derivatives.

| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| Dionemycin (chlorinated bis-indole alkaloid) | 6 strains of MRSA | 1-2 | [7] |

| Indole trimer from 6-chloroindole (SAB-J78) | S. aureus, B. anthracis | 3.1, 1.56 | [17] |

| 5-chloro-3-phenyl-1H-indole-2-carboxamide derivative | Various pathogenic bacteria | 0.12–6.25 | [18] |

Antifungal Activity

Di-halogenated indoles, particularly those with bromine and chlorine at the C4, C5, and C6 positions, exhibit rapid fungicidal activity against various Candida species, including drug-resistant strains like C. auris.[19] A novel indole derivative containing a 3,4-dichlorobenzyl thioether moiety showed excellent antifungal activity against Candida albicans with a low MIC value.[18]

The following table summarizes the antifungal activity of selected chlorinated indole derivatives.

| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) | Reference(s) |

| 4,6-dibromoindole and 5-bromo-4-chloroindole | C. albicans, C. auris, C. glabrata, C. parapsilosis | 10-50 | [19] |

| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | 2 | [18] |

| 2-chloro-11-(2-(pyrrolidin-1-yl)ethyl)-5,11-dihydroisothiochromeno[4,3-b]indole | Candida albicans, Cryptococcus neoformans | 4 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Chlorinated indole compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Grow the microbial strain overnight and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][20]

-

Prepare Compound Dilutions: Prepare a two-fold serial dilution of the chlorinated indole compound in the broth medium directly in the microtiter plate.[20]

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).[4]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[12][20]

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Antiviral Activity of Chlorinated Indoles

Chlorinated indole derivatives have emerged as promising candidates for the development of novel antiviral agents, showing activity against a range of viruses, including SARS-CoV-2, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).

Activity Against SARS-CoV-2 and Other Viruses

Ester derivatives of 5-chloropyridin-3-ol with various indole carboxylic acids have displayed potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme and potent antiviral activity in cell-based assays.[13] Some of these compounds exhibited antiviral efficacy comparable to remdesivir.[13] The position of the carboxylic acid on the indole ring was found to be important for activity.[13] Additionally, 5-chloro and 5-chloro-4-fluoro derivatives of indole have been investigated as potential HIV-1 non-nucleoside reverse transcriptase inhibitors.[21]

The following table summarizes the antiviral activity of selected chlorinated indole derivatives.

| Compound/Derivative | Virus | Target/Assay | EC₅₀/IC₅₀ (µM) | Reference(s) | | :--- | :--- | :--- | :--- | | 5-chloropyridinyl indole carboxylate (compound 1) | SARS-CoV-2 | VeroE6 cells | ~3 |[13] | | 5-chloropyridinyl indole carboxylate (compound 7h) | SARS-CoV-2 | VeroE6 cells | 3.1 |[13] | | 5-chloro-indole derivative | HIV-1 | Reverse Transcriptase | Low nanomolar range |[21] | | 5-chloro-4-fluoro-indole derivative | HIV-1 | Reverse Transcriptase | Low nanomolar range |[21] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Complete culture medium

-

6-well or 12-well plates

-

Chlorinated indole compounds

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus for 1-2 hours.[22]

-

Compound Treatment: Remove the virus inoculum and add the overlay medium containing serial dilutions of the chlorinated indole compound.[9]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[22]

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet to visualize the plaques.[9][22]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value.

Central Nervous System (CNS) Activity of Chlorinated Indoles

Indole derivatives are known to exhibit a range of CNS activities, and chlorine substitution can modulate these effects.

Modulation of CNS Activity

Studies on new indole derivatives have shown that they can exhibit CNS depressant effects, including a reduction in locomotor activity and potentiation of pentobarbitone-induced sleeping time in mice.[16] While specific data for chlorinated indoles in this study were not detailed, the general findings suggest that modifications to the indole scaffold can significantly impact CNS activity. The development of indole derivatives for CNS disorders like epilepsy is an active area of research.[23][24]

Experimental Protocol: Locomotor Activity Test

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

-

Open field apparatus (a square or circular arena)

-

Video tracking software

-

Test animals (e.g., mice)

-

Chlorinated indole compounds

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[5][11]

-

Compound Administration: Administer the chlorinated indole compound or vehicle to the animals at a predetermined time before the test.

-

Testing: Place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).[11]

-

Data Recording: Record the animal's movement using a video tracking system.[19][25]

-

Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.[5][11]

Synthesis of Chlorinated Indoles

The synthesis of chlorinated indoles can be achieved through various methods, including the direct chlorination of the indole scaffold or by using chlorinated starting materials in classic indole syntheses.

General Synthetic Strategies

-

Electrophilic Chlorination: N-Chlorosuccinimide (NCS) is a common reagent for the electrophilic chlorination of indoles.[18] The reaction conditions can be controlled to achieve chlorination at different positions of the indole ring.

-

Fischer Indole Synthesis: Using a chlorinated phenylhydrazine as a starting material in the Fischer indole synthesis is a straightforward way to introduce a chlorine atom onto the benzene ring of the indole.[15]

-

Leimgruber-Batcho Indole Synthesis: This method can also be adapted to produce chlorinated indoles by using appropriate chlorinated precursors.

Experimental Protocol: Synthesis of 4-Chloroindole-3-acetic acid

This protocol describes the synthesis of 4-chloroindole-3-acetic acid starting from 2-chloro-6-nitrotoluene.[26][27]

Step 1: Synthesis of 4-Chloroindole-3-acetonitrile

-

A solution of 4-chloro-2-nitro-N,N-dimethylbenzylamine (prepared from 2-chloro-6-nitrotoluene) in dimethylformamide is added to a solution of potassium cyanide in water.

-

The mixture is refluxed for several hours.

-

After cooling and addition of water, the product is extracted with an organic solvent.

Step 2: Hydrolysis to 4-Chloroindole-3-acetic acid

-

A solution of 4-chloroindole-3-acetonitrile in methanol is treated with a potassium hydroxide solution.

-

The mixture is refluxed for an extended period.

-

The reaction mixture is concentrated, and the aqueous solution is washed with an organic solvent.

-

The aqueous layer is acidified to precipitate the product, which is then extracted with ethyl acetate.

Conclusion

The incorporation of chlorine atoms into the indole scaffold is a powerful strategy for enhancing and modulating a wide range of biological activities. This technical guide has provided an overview of the significant impact of chlorination on the anticancer, antimicrobial, antiviral, and CNS properties of indole derivatives. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of novel, highly active chlorinated indole-based therapeutic agents. Further exploration of the precise mechanisms of action and the development of more selective and potent chlorinated indole compounds hold great promise for future therapeutic applications.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 18. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 5-Chloroindole synthesis - chemicalbook [chemicalbook.com]

- 24. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 25. Video: Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software [jove.com]

- 26. tandfonline.com [tandfonline.com]

- 27. tandfonline.com [tandfonline.com]

6-Chloro-2,3-dihydro-1H-indole: A Privileged Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a saturated analog of indole, represents a "privileged" structure in medicinal chemistry, frequently appearing in biologically active compounds. Its three-dimensional geometry offers advantages over the flat indole ring system, potentially leading to improved binding affinity and pharmacokinetic properties. The introduction of a chlorine atom at the 6-position of the 2,3-dihydro-1H-indole core further modulates its electronic and lipophilic character, making 6-chloro-2,3-dihydro-1H-indole (also known as 6-chloroindoline) an attractive starting point for fragment-based drug discovery (FBDD). This guide provides a comprehensive overview of this compound as a fragment, including its physicochemical properties, synthesis, potential therapeutic applications, and strategies for its elaboration into lead compounds.

Physicochemical Properties of the this compound Fragment

A successful fragment library is built upon molecules with favorable physicochemical properties that adhere to the "Rule of Three," ensuring good solubility, and providing a solid foundation for optimization. This compound aligns well with these principles, positioning it as an ideal candidate for fragment screening campaigns.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Boiling Point | 250.3 ± 29.0 °C (Predicted) | N/A |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 4.32 ± 0.20 (Predicted) | N/A |

| LogP | 2.75 (Predicted) | N/A |

Synthesis of the Core Fragment

The primary route for the synthesis of this compound is through the reduction of 6-chloro-1H-indole. A reliable and commonly used method employs sodium cyanoborohydride in acetic acid.[2]

Experimental Protocol: Reduction of 6-Chloro-1H-indole

Materials:

-

6-Chloro-1H-indole

-

Acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

5N aqueous sodium hydroxide solution

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas supply

Procedure:

-

Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) in a round-bottom flask under a nitrogen atmosphere.[2]

-

To the stirred solution, add sodium cyanoborohydride (1.24 g, 1.5 equivalents) portion-wise at room temperature.[2]

-

Stir the reaction mixture at room temperature for approximately 20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate.[2]

-

Carefully wash the organic layer with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid. Separate the organic phase.[2]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

-

The crude product can be further purified by column chromatography on silica gel if necessary. The product can be analyzed by mass spectrometry; expected (ES, m/z): 154.0 (M+1).[2]

Potential Therapeutic Applications and Fragment-to-Lead Strategies

Kinase Inhibition

The indole scaffold is a common motif in kinase inhibitors, often acting as a hinge-binder in the ATP-binding site.[1][3] The 2,3-dihydro-1H-indole core provides a non-planar scaffold that can offer different binding orientations compared to the flat indole ring, potentially leading to improved selectivity.[4]

Derivatization Strategies for Kinase Inhibitors:

-

N-Arylation/N-Heteroarylation: Introduction of aryl or heteroaryl groups at the N-1 position is a common strategy to occupy the solvent-exposed region of the ATP-binding pocket. This can be achieved through Buchwald-Hartwig amination or Ullmann condensation reactions.

-

Acylation and Sulfonylation: Acyl and sulfonyl groups can be introduced at the N-1 position to form hydrogen bonds with the kinase hinge region.

-

C-5 and C-7 Functionalization: Further derivatization at the C-5 and C-7 positions of the indoline ring can be explored to target specific sub-pockets within the kinase active site, enhancing potency and selectivity.

General Protocol for a Kinase Inhibition Assay:

This protocol outlines a general in vitro assay to screen for the inhibitory activity of this compound derivatives against a target protein kinase.[5]

-

Prepare a reaction buffer appropriate for the specific kinase.

-

Add the purified kinase enzyme to the wells of a microtiter plate.

-

Add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding a suitable substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Ion Channel Modulation

Derivatives of the closely related 6,7-dichloro-1H-indole-2,3-dione have shown potent activity as modulators of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[4] This suggests that the this compound scaffold could serve as a starting point for the development of novel ion channel modulators.

Derivatization Strategies for Ion Channel Modulators:

-

Introduction of Polar Groups: Functionalization with polar groups can enhance interactions with the extracellular or intracellular loops of ion channels.

-

Lipophilic Modifications: Adjusting the lipophilicity of the molecule can influence its ability to partition into the cell membrane and access binding sites within the channel pore.

General Protocol for an Ion Channel Functional Assay (Fluorescence-based):

This protocol describes a general method to assess the modulatory activity of compounds on a specific ion channel expressed in a cell line using a membrane potential-sensitive dye.

-

Plate cells stably expressing the ion channel of interest in a multi-well plate.

-

Load the cells with a membrane potential-sensitive fluorescent dye.

-

Add the test compounds at various concentrations.

-

Stimulate the cells with an appropriate agonist or depolarizing agent to activate the ion channel.

-

Measure the change in fluorescence intensity over time using a plate reader.

-

Analyze the data to determine if the compounds potentiate or inhibit the ion channel activity and calculate EC₅₀ or IC₅₀ values.

Key Signaling Pathways

Derivatives of the indole scaffold have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer. A fragment-based approach starting with this compound could lead to the discovery of inhibitors targeting components of these pathways.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been developed as inhibitors of kinases within this pathway, such as RAF and MEK.[6]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is frequently observed in cancer. Indole-based compounds have been investigated as inhibitors of PI3K and mTOR.

-

NF-κB Pathway: The NF-κB signaling pathway plays a critical role in inflammation and immunity. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Some indole derivatives have demonstrated the ability to inhibit NF-κB signaling.[7]

Conclusion

This compound possesses the key attributes of a valuable fragment for drug discovery. Its favorable physicochemical properties, straightforward synthesis, and the proven track record of the broader indoline scaffold make it a compelling starting point for FBDD campaigns. While direct screening data for this specific fragment is not yet in the public domain, the potential for developing novel kinase inhibitors and ion channel modulators is significant. The detailed synthetic and biological testing protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising fragment.

References

- 1. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative study of fragment screening methods on the p38α kinase: new methods, new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Facile and Efficient Synthesis of 6-Chloro-2,3-dihydro-1H-indole

Introduction

6-Chloro-2,3-dihydro-1H-indole, also known as 6-chloroindoline, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. This application note describes a straightforward and efficient protocol for the synthesis of this compound via the reduction of commercially available 6-chloroindole. The described method utilizes sodium cyanoborohydride as the reducing agent in an acidic medium, providing a reliable route to the desired product.

Reaction Scheme

Experimental Protocol

This protocol details the reduction of 6-chloroindole to this compound.

Materials and Equipment:

-

6-Chloroindole (C₈H₆ClN)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid (CH₃COOH)

-

Ethyl acetate (C₄H₈O₂)

-

5N Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical balance

-

Mass spectrometer (for product characterization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloro-1H-indole (2.0 g, 0.013 mol) in acetic acid (10 mL) under a nitrogen atmosphere.[1]

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.24 g, 0.0197 mol, 1.5 equivalents) in one portion.[1]

-

Reaction: Stir the reaction mixture at room temperature for 20 minutes.[1]

-

Workup - Quenching and Extraction: Upon completion of the reaction, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and carefully add 5N aqueous sodium hydroxide solution to neutralize the acetic acid and separate the organic phase.[1]

-

Isolation and Drying: Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate to maximize recovery. Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

-

Solvent Removal: Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.[1]

-

Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Starting Material | 6-Chloroindole | [1] |

| Reducing Agent | Sodium cyanoborohydride | [1] |

| Solvent | Acetic acid | [1] |

| Reaction Time | 20 minutes | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Crude Product Yield | 2.35 g (116% - indicates impurities) | [1] |

| Molecular Formula | C₈H₈ClN | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Mass Spectrometry (ES, m/z) | 154.0 (M+1) | [1] |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Discussion

The reduction of 6-chloroindole to this compound using sodium cyanoborohydride in acetic acid is a highly effective and rapid method. The reaction proceeds to completion in a short period at room temperature, which is advantageous for laboratory-scale synthesis. The reported crude yield of 116% suggests the presence of residual solvent or byproducts, highlighting the importance of a purification step, such as column chromatography, to obtain a high-purity final product.[1] The mass spectrometry data confirms the formation of the desired product with a molecular ion peak corresponding to the protonated molecule (M+1).[1]

Alternative reduction methods for indoles include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[2] While effective, these methods often require specialized equipment for handling hydrogen gas under pressure. The presented method with sodium cyanoborohydride offers a more convenient and accessible alternative for many research settings.

Safety Precautions

-

Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

-

Acetic acid is corrosive.

-

The reaction should be performed under an inert atmosphere (nitrogen) to prevent unwanted side reactions.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

The neutralization step with 5N NaOH is exothermic and should be performed with caution.

This application note provides a detailed and reliable protocol for the synthesis of this compound from 6-chloroindole. The method is efficient, uses readily available reagents, and can be easily implemented in a standard laboratory setting, making it a valuable procedure for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocol: Reduction of 6-Chloroindole to 6-Chloroindoline using Sodium Cyanoborohydride

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The reduction of indoles to indolines is a fundamental transformation in synthetic organic chemistry, providing access to a class of saturated heterocycles prevalent in numerous biologically active compounds and pharmaceutical agents. 6-Chloroindole, in particular, serves as a valuable building block in medicinal chemistry.[1] Its conversion to 6-chloroindoline furnishes a key intermediate for the synthesis of various drug candidates. The presence of the chlorine atom can significantly influence the pharmacological properties of a molecule, often enhancing its efficacy or modifying its metabolic profile.[2]

Sodium cyanoborohydride (NaBH₃CN) is a highly selective and mild reducing agent, particularly well-suited for this transformation.[3][4] Unlike more potent hydrides like sodium borohydride (NaBH₄), NaBH₃CN is stable in acidic conditions and exhibits remarkable chemoselectivity.[4][5] In an acidic medium, the indole nucleus undergoes protonation to form an intermediate iminium ion, which is the actual substrate for the reduction.[6][7] NaBH₃CN efficiently reduces this iminium ion while typically leaving other functional groups, such as carbonyls, intact.[8][9] This selectivity makes it an invaluable tool in complex molecule synthesis, minimizing the need for protecting groups and streamlining synthetic routes.[3]